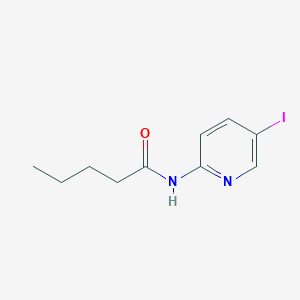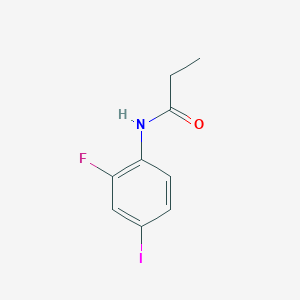![molecular formula C21H20ClN3O3 B244052 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BFA belongs to the class of benzofuran carboxamide compounds and has been found to exhibit a wide range of biological activities, including antitumor and anti-inflammatory effects.
Mecanismo De Acción
BFA exerts its antitumor effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. BFA binds to the active site of the proteasome and prevents the degradation of proteins that regulate cell growth and survival, leading to the accumulation of these proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
BFA has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. BFA also inhibits the NF-κB pathway, which plays a critical role in inflammation and cell survival. In addition, BFA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA has several advantages for use in laboratory experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. BFA also has a well-defined mechanism of action, making it a valuable tool for studying the proteasome and its role in cancer biology. However, BFA has some limitations for use in laboratory experiments, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on BFA. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of BFA. Another area of research is the combination of BFA with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of BFA in other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of BFA involves the reaction of 4-(4-acetylpiperazin-1-yl)-3-chlorobenzoic acid with 2-amino benzofuran in the presence of a coupling agent. The resulting compound is then acetylated to form BFA.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. BFA has also been found to exhibit anti-inflammatory, anti-angiogenic, and anti-metastatic effects.
Propiedades
Fórmula molecular |
C21H20ClN3O3 |
|---|---|
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-14(26)24-8-10-25(11-9-24)18-7-6-16(13-17(18)22)23-21(27)20-12-15-4-2-3-5-19(15)28-20/h2-7,12-13H,8-11H2,1H3,(H,23,27) |
Clave InChI |
QUIURVJHONHGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)